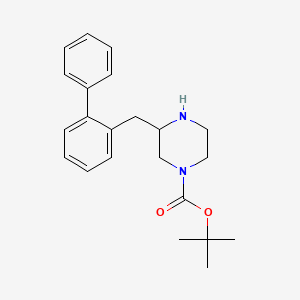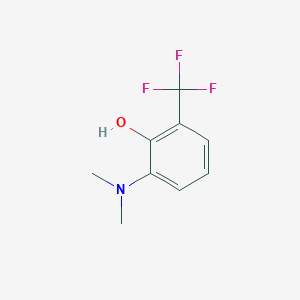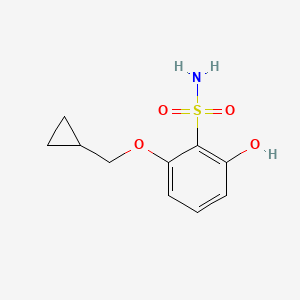![molecular formula C6H11NO3 B14846359 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid is a deuterated analog of an amino acid, where the hydrogen atoms in the acetyl group are replaced with deuterium. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium can influence the compound’s physical and chemical properties, making it useful for specific research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid can be achieved through the Strecker synthesis, a well-known method for preparing amino acids. The process involves the following steps:
Formation of an imine: An aldehyde reacts with ammonia to form an imine.
Addition of cyanide: The imine reacts with cyanide ion to form an α-aminonitrile.
Hydrolysis: The α-aminonitrile is hydrolyzed to yield the desired amino acid
Industrial Production Methods
Industrial production of deuterated compounds typically involves the use of deuterated reagents and solvents. For this compound, deuterated acetic anhydride can be used to introduce the trideuterioacetyl group. The process involves:
Acetylation: The amino acid is acetylated using deuterated acetic anhydride under controlled conditions.
Purification: The product is purified using standard techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trideuterioacetyl group back to the original acetyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the original acetylated amino acid.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: Utilized in the production of deuterated compounds for various applications, including NMR spectroscopy.
Wirkmechanismus
The mechanism of action of 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid involves its interaction with biological molecules. The presence of deuterium can alter the compound’s metabolic stability and reactivity. Deuterium substitution can lead to a kinetic isotope effect, where the rate of chemical reactions involving the compound is affected. This can influence the compound’s interaction with enzymes and other molecular targets, potentially leading to altered biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobutyric acid: A non-deuterated analog with similar structure but different isotopic composition.
4-(Nitroso(vinyl)amino)butanoic acid: Another amino acid derivative with different functional groups.
Indole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it valuable for specific research applications where isotope effects are of interest.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i2D3 |
InChI-Schlüssel |
WZVZUKROCHDMDT-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NC(CC)C(=O)O |
Kanonische SMILES |
CCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




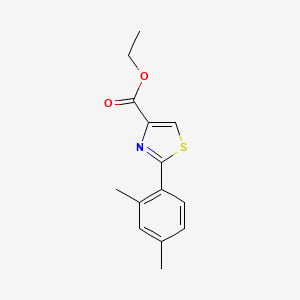

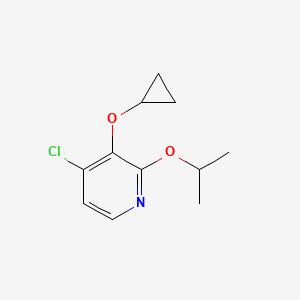

![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)


